molecular formula C13H12Cl2N2 B2641925 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine CAS No. 680185-73-3

1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine

Cat. No.: B2641925
CAS No.: 680185-73-3
M. Wt: 267.15
InChI Key: XJWMLKMKGYAQLM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine is a chemical compound with the molecular formula C13H12Cl2N2 and an average molecular mass of 267.153 Da . This methanamine derivative features a 2,4-dichlorophenyl group and a picolylamine (pyridin-2-ylmethyl) moiety, a structural motif frequently explored in medicinal chemistry and drug discovery research for its potential as a pharmacophore in various biological targets. The compound is provided as a high-purity material for research applications. Its structure suggests potential utility as a synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecules. Researchers value this compound for its defined molecular structure, which allows for structure-activity relationship (SAR) studies. The dichlorophenyl and pyridinylmethylamine groups are known to contribute to molecular properties such as lipophilicity and hydrogen bonding potential, which can influence a compound's behavior in biochemical systems. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate personal protective equipment and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c14-11-5-4-10(13(15)7-11)8-16-9-12-3-1-2-6-17-12/h1-7,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWMLKMKGYAQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridine-2-carboxaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives, demonstrating that modifications in the structure can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of this compound and assessed their biological activities. The results showed promising activity against resistant bacterial strains, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases .

Neurological Applications

Potential in Neurology
The structural properties of this compound suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin receptors, which could be beneficial in treating mood disorders .

Material Science

Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be used as a building block for synthesizing novel polymers. These polymers can exhibit enhanced thermal and mechanical properties, making them suitable for various industrial applications .

Toxicological Studies

Safety Profile Assessment
Toxicological evaluations are crucial for any new chemical entity. The safety profile of this compound is under investigation to understand its effects on human health and the environment. Current studies focus on its potential allergenic properties using reduced murine local lymph node assays (rLLNA) .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against resistant strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Neurological ApplicationsPotential influence on serotonin receptors
Material ScienceUse as a building block for novel polymers
Toxicological StudiesOngoing assessments for safety and allergenic potential

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their molecular features, and distinguishing characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features Ref
Target Compound C₁₃H₁₁Cl₂N₂ 274.15 2,4-Dichlorophenyl, pyridin-2-ylmethyl High lipophilicity; potential metal coordination via pyridine -
1-[1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(2-fluorobenzyl)methanamine C₁₆H₁₃Cl₂FN₄ 351.21 Triazole core, 2-fluorobenzyl Triazole adds aromaticity; fluorine enhances electronegativity and metabolic stability
2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine C₁₄H₁₅ClN₂ 246.74 4-Chlorophenyl, ethanamine chain, pyridin-3-yl Longer aliphatic chain increases flexibility; pyridin-3-yl alters steric interactions
[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine C₁₁H₁₃Cl₂N 230.14 Cyclobutyl ring fused to dichlorophenyl Increased steric hindrance; reduced molecular weight enhances solubility
1-(4-Methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine hydrochloride C₁₄H₁₇ClN₂S 296.82 Methylsulfanyl group Sulfur atom improves polarizability; hydrochloride salt enhances crystallinity
N-[4-(Benzyloxy)benzyl]-1-(pyridin-2-yl)methanamine C₂₀H₂₁N₂O 305.40 Benzyloxy group Extended aromatic system; potential for π-π stacking interactions

Key Observations :

  • Chlorine Substitution: The 2,4-dichloro configuration in the target compound enhances electron-withdrawing effects compared to mono-chlorinated analogs (e.g., 4-chlorophenyl in ).
  • Heterocyclic Modifications : Triazole-containing analogs () introduce additional nitrogen atoms, which may improve hydrogen bonding or metal coordination.

Biological Activity

1-(2,4-Dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine, a compound characterized by its dichlorophenyl and pyridinyl moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C13H12Cl2N2
  • Molecular Weight : 281.2 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have been shown to exhibit significant activity against cancer cell lines through mechanisms such as:

  • Inhibition of specific kinases.
  • Modulation of neurotransmitter receptors.
  • Interference with cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 0.12 to 2.78 µM in different studies, indicating potent antiproliferative properties .
  • Neuropharmacological Effects :
    • It has shown promise in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This suggests potential applications in treating neuropsychiatric disorders.
  • Antimicrobial Properties :
    • Preliminary evaluations indicated that the compound exhibits antibacterial activity against several strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity TypeTarget Cell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-70.12 - 2.78
AnticancerA5490.15 - 3.00
NeuropharmacologicalSerotonin ReceptorsN/A
AntimicrobialE. coli10 - 20

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of pyridine-based compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the impact of the compound on serotonin receptor modulation. Results showed that it effectively inhibited serotonin reuptake, suggesting potential use as an antidepressant or anxiolytic agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in related structures, the pyridin-2-ylmethylamine moiety is introduced by reacting 2,4-dichlorobenzyl chloride with pyridin-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) . Purification often involves normal-phase chromatography using gradients of methanol/ammonium hydroxide mixtures to isolate the free base .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., dichlorophenyl aromatic protons at δ 7.2–7.8 ppm and pyridine protons at δ 8.3–8.6 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 307.05) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

Q. What are the primary pharmacological targets explored for this compound?

Structural analogs (e.g., dichlorophenyl-piperazine derivatives) have shown affinity for dopamine D3 receptors and voltage-gated ion channels, suggesting potential neuropharmacological applications . However, direct data on this compound’s targets are limited, necessitating functional assays (e.g., radioligand binding studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies (e.g., variable IC₅₀ values in receptor assays) may arise from differences in stereochemistry, purity, or assay conditions. For example, β-(2,4-dichlorophenyl)-1-piperidineethanamine analogs show divergent D3 receptor affinities depending on substitution patterns . Mitigation strategies include:

  • Comparative docking studies : To identify critical binding interactions.
  • Standardized assay protocols : Using identical cell lines (e.g., HEK293) and buffer conditions .

Q. What strategies optimize the synthetic yield of this compound derivatives?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps .
  • Catalysis : Cu(I)-catalyzed “click” reactions improve triazole-linked derivatives (89% yield reported for analogous structures) .
  • Temperature control : Reactions at 60–80°C minimize side-product formation .

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the benzylic carbon, enhancing nucleophilic substitution rates .
  • Pyridine ring modifications : Substitution at the 4-position (e.g., methoxy groups) alters logP values and membrane permeability, impacting bioavailability .

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